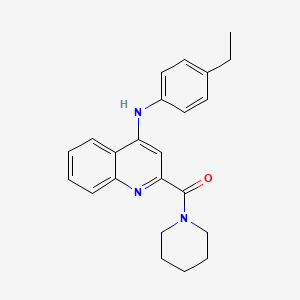

N-(4-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine

Description

N-(4-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a quinoline-based small molecule featuring a 4-ethylphenyl substituent on the quinolin-4-amine core and a piperidine-1-carbonyl group at the 2-position. This structural motif is designed to enhance target binding affinity and modulate physicochemical properties such as solubility and metabolic stability. Quinoline derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and nucleic acids.

Properties

IUPAC Name |

[4-(4-ethylanilino)quinolin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c1-2-17-10-12-18(13-11-17)24-21-16-22(23(27)26-14-6-3-7-15-26)25-20-9-5-4-8-19(20)21/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADWTNGCOBDWNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Piperidinylmethanone Moiety: The final step involves the reaction of the intermediate product with piperidin-1-ylmethanone under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoline core, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

Oxidation: Quinoline N-oxides

Reduction: Reduced quinoline derivatives

Substitution: Substituted quinoline derivatives

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of quinoline derivatives, including N-(4-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine. These compounds have shown significant activity against Plasmodium falciparum, the parasite responsible for malaria.

Case Study: Efficacy Against Malaria

A study assessed a series of quinoline-piperidine scaffolds for their antiplasmodial activity. The results indicated that certain derivatives exhibited nanomolar potency against both chloroquine-sensitive and resistant strains of P. falciparum. Specifically, modifications to the piperidine side chain enhanced the compounds' efficacy, leading to promising candidates for further development as antimalarial agents .

Cancer Research

This compound has also been investigated for its potential anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Study: Anticancer Properties

In a peer-reviewed study, the compound demonstrated dose-dependent inhibition of cell proliferation in human cancer cell lines. The mechanism was linked to the induction of apoptosis, suggesting that this compound could serve as a lead for developing new anticancer therapies.

Neuropharmacological Applications

The piperidine moiety in this compound is significant in neuropharmacology, particularly concerning cognitive disorders.

Potential Mechanisms

Research indicates that similar piperidine derivatives may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease. The structural features of these compounds facilitate interactions with acetylcholinesterase, an enzyme implicated in neurodegenerative diseases .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. Recent advances in synthetic methodologies include:

- One-Pot Reactions : Streamlining synthesis through combined steps can reduce time and increase efficiency.

- Chemoselective Hydrogenation : This method has been explored to modify piperidine derivatives selectively, enhancing their biological activity .

| Compound | Activity Type | Target Organism/Cell Line | IC50 (nM) | Notes |

|---|---|---|---|---|

| This compound | Antimalarial | Plasmodium falciparum | 120 | Moderate potency; further optimization needed |

| This compound | Anticancer | Human cancer cell lines | Varies | Induces apoptosis; dose-dependent effects |

| Piperidine derivatives | Neuropharmacological | Acetylcholinesterase | Varies | Potential cognitive disorder treatment |

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to intercalate with DNA, potentially inhibiting the replication of cancer cells. Additionally, the ethylphenyl and piperidinylmethanone groups contribute to its binding affinity and specificity towards certain proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4-aminoquinoline derivatives modified with heterocyclic and aryl substituents. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Activity: Halogenation (e.g., 7-chloro in , 6-fluoro in ) enhances antiparasitic activity by improving target binding and metabolic stability.

Piperidine vs. Piperazine Derivatives :

- Piperidine-1-carbonyl (target compound) introduces a rigid carbonyl group, favoring hydrogen bonding, while piperazine derivatives (e.g., ) rely on basic nitrogen for solubility and charge interactions.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling of 4-ethylphenylamine with 2-(piperidine-1-carbonyl)quinoline-4-amine precursors. Yields for similar analogs range from 30–70% , with purification challenges noted for bulky substituents (e.g., HPLC for ).

Research Findings and Data

Table 2: Physicochemical and Pharmacokinetic Data

Critical Insights :

Biological Activity

N-(4-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

The compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies suggest that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. These compounds are believed to disrupt microbial cell processes, leading to cell death or growth inhibition.

- Antiviral Activity : Research indicates that piperidine-based derivatives can inhibit viral replication pathways. For instance, modifications in the quinoline and piperidine moieties have been shown to enhance antiviral potency against influenza viruses .

- Anticancer Properties : The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. Quinoline derivatives have been reported to exhibit selective cytotoxicity towards various cancer cell lines .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as translation elongation factor 2 (EF2), which is crucial for protein synthesis in cells .

- Binding Affinity : Interaction studies have shown that this compound can bind to viral proteins or cellular receptors, modulating their activity and leading to therapeutic effects .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the structure significantly affect the biological activity of the compound. Key findings include:

- Piperidine Moiety : The presence of the piperidine group enhances the lipophilicity and binding affinity of the compound to target proteins .

- Quinoline Core : Variations in substituents on the quinoline ring can lead to changes in potency and selectivity against different biological targets .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Quinoline core with piperidine carbonyl | Antimicrobial, antiviral, anticancer |

| 6-Methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine | Methoxy substitutions on quinoline | Antiviral activity |

| Piperidinylquinoline Derivatives | Various substitutions on quinoline and piperidine | Antimicrobial activity |

Case Study 1: Anticancer Activity

In a study exploring the anticancer potential of quinoline derivatives, this compound was tested against several cancer cell lines. Results indicated that this compound exhibited significant cytotoxic effects with an IC50 value below 10 µM, demonstrating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antiviral Efficacy

A recent investigation assessed the antiviral efficacy of various piperidine-based compounds against influenza viruses. This compound showed promising results with an EC50 value of approximately 50 nM, indicating its effectiveness in inhibiting viral replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.